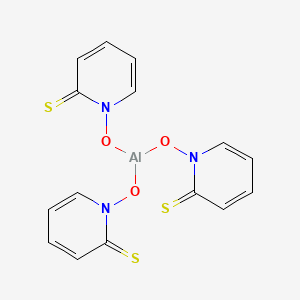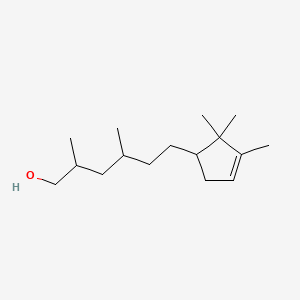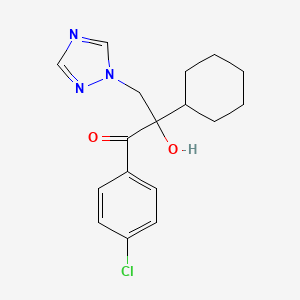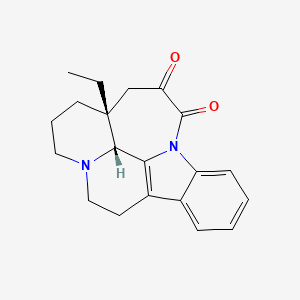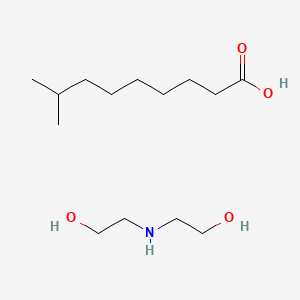
Einecs 282-323-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, is synthesized through the amination of monoethanolamine with ammonia. The reaction involves the interaction of monoethanolamine with ammonia under specific conditions to produce ethyleneamines and various by-products .
Industrial Production Methods
The industrial production of this compound involves the distillation of the reaction mixture obtained from the amination process. The by-products are separated by distillation at a boiling point greater than 160°C at approximately 30 mmHg . This process may yield various compounds, including diethanolamine, triethylenetetramine, and polyethylenepolyamines .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various ethyleneamines and their derivatives, which have significant industrial and research applications.
Applications De Recherche Scientifique
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, has several scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, include:
- Diethanolamine
- Triethylenetetramine
- Polyethylenepolyamines
Uniqueness
What sets Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues apart from similar compounds is its unique composition and the specific conditions under which it is produced. This uniqueness makes it valuable for specific industrial and research applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
84176-57-8 |
|---|---|
Formule moléculaire |
C14H31NO4 |
Poids moléculaire |
277.40 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-9(2)7-5-3-4-6-8-10(11)12;6-3-1-5-2-4-7/h9H,3-8H2,1-2H3,(H,11,12);5-7H,1-4H2 |
Clé InChI |
NGWGWSDQAIBXIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




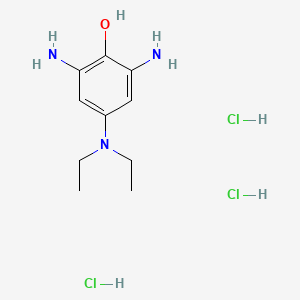

![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)

